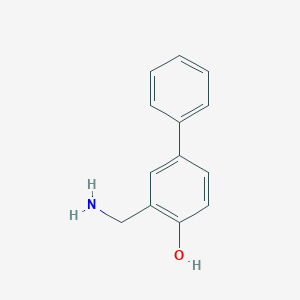
3-Aminomethyl-4-hydroxybiphenyl
Descripción
3-Aminomethyl-4-hydroxybiphenyl is a biphenyl derivative featuring an aminomethyl (-CH2NH2) group at the 3-position and a hydroxyl (-OH) group at the 4-position of one phenyl ring. These analogs are often utilized in pharmaceutical intermediates, agrochemicals, or isotopic labeling studies.
Propiedades
Número CAS |
123774-74-3 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-phenylphenol |
InChI |
InChI=1S/C13H13NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
Clave InChI |
YXUWHBIKMQIEJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
Otros números CAS |
123774-74-3 |
Sinónimos |
3-aminomethyl-4-hydroxybiphenyl 4-hydroxy-3-aminomethyldiphenyl |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-Aminomethyl-4-hydroxybiphenyl and related compounds:
Physicochemical and Reactivity Insights
- Acidity/Basicity: The presence of -COOH in 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (pKa ~4-5) makes it significantly more acidic than this compound, which likely has a phenolic -OH (pKa ~10) and a weakly basic aminomethyl group (pKa ~9-10) .
- Solubility : Hydroxyl and carboxylic acid groups enhance water solubility, as seen in 1261901-76-1, whereas methyl and deuterated substituents (e.g., 1020718-97-1) increase lipophilicity, favoring organic solvent compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


